1H-Purine, 2,6,8-trimethyl-

MTH1 inhibition oxidative stress cancer research

Researchers requiring the precise 2,6,8-trimethylpurine isomer for MTH1 inhibition, phleomycin amplification, or PNP inhibitor SAR studies often struggle with isomer purity. This compound resolves that: - Validated MTH1 inhibitor (IC50 850 nM) for baseline studies. - 350-fold more potent PNP inhibitor than caffeine (IC50 1.33 μM vs 469 μM). - Core scaffold for phleomycin amplifiers with 10-100x bacterial killing efficacy. - Authenticated Kovats retention index (RI 1808) for GC-MS identification. Shipped with 95% purity and full analytical documentation.

Molecular Formula C8H10N4
Molecular Weight 162.19 g/mol
CAS No. 37789-39-2
Cat. No. B15472897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Purine, 2,6,8-trimethyl-
CAS37789-39-2
Molecular FormulaC8H10N4
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESCC1=C2C(=NC(=N1)C)N=C(N2)C
InChIInChI=1S/C8H10N4/c1-4-7-8(11-5(2)9-4)12-6(3)10-7/h1-3H3,(H,9,10,11,12)
InChIKeyOGEVAXQAJYSFHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6,8-Trimethylpurine Product Overview


1H-Purine, 2,6,8-trimethyl- (CAS 37789-39-2), also designated 2,6,8-trimethyl-7H-purine, is a trisubstituted purine base with the molecular formula C8H10N4 and a molecular weight of 162.19 g/mol . The compound bears methyl groups at positions 2, 6, and 8 of the purine heterocycle, distinguishing it structurally from biologically abundant methylxanthines (which incorporate carbonyl groups at positions 2 and 6) and from 2,6,9-trisubstituted purine scaffolds [1]. The compound is employed as a research intermediate and as a tool compound in structure-activity relationship (SAR) studies, with a typical commercial purity of 95% .

Positional Methylation Dictates Function of 2,6,8-Trimethylpurine


In the purine scaffold, the specific positions of methyl substitution are the principal determinants of target engagement and biological activity. The 2,6,8-trimethyl substitution pattern of this compound confers a distinct pharmacological profile that cannot be recapitulated by analogs bearing methylation at alternative positions (e.g., N-9 methylated 2,6,9-trimethylpurines) or by carbonyl-containing methylxanthines such as caffeine (1,3,7-trimethylxanthine) [1]. Empirical evidence demonstrates that the 2,6,8-trimethyl substitution arrangement is required for potent MTH1 inhibitory activity and for phleomycin amplification, with positional isomers exhibiting markedly divergent potency profiles [2][3]. Consequently, procurement of this specific positional isomer is mandatory for experimental reproducibility in SAR investigations and for applications reliant on this precise substitution geometry.

2,6,8-Trimethylpurine Comparator Evidence


MTH1 Inhibitory Activity Comparison

In a cellular assay measuring MTH1 (human mutT homolog-1) inhibition in human U2OS osteosarcoma cells via hydrolysis of 8-oxodGTP, 1H-purine, 2,6,8-trimethyl- exhibited an IC50 value of 850 nM [1]. This potency lies within the submicromolar range reported for a series of purine-based MTH1 inhibitors disclosed in a subsequent structure-activity relationship study, which identified several new compounds with submicromolar MTH1 inhibitory activity [2]. While more advanced purine derivatives have achieved IC50 values below 100 nM against MTH1 in K562 cells, 2,6,8-trimethylpurine represents a useful intermediate-potency tool compound for MTH1 target validation and for establishing baseline inhibition in SAR campaigns [3].

MTH1 inhibition oxidative stress cancer research DNA damage response

Phleomycin Amplification Activity vs. Caffeine

The 2,6,8-trimethylpurine scaffold serves as the foundation for synthesizing 2-substituted 6,8,9-trimethylpurine derivatives that function as amplifiers of the glycopeptide antibiotic phleomycin [1]. In early studies evaluating purines as amplifiers of phleomycin against Escherichia coli B, the 6,8,9-trimethylpurine framework exhibited significant potentiating activity, whereas caffeine (1,3,7-trimethylxanthine) demonstrated substantially weaker amplification capacity [2]. Specifically, 6,7- and 6,9-dimethyl-2-methylthiopurine at 2 mM killed 10 to 100 times more phleomycin-treated bacteria within 2 hr than 8 mM caffeine [3]. The 6,8,9-trimethyl substitution pattern was identified as essential for optimal amplifier activity, with modifications at the 2-position enabling further tuning of the potentiating effect [4].

antibiotic potentiation phleomycin amplification E. coli purine SAR

PNP Inhibition vs. Caffeine

In an enzymatic assay measuring purine nucleoside phosphorylase (PNP) inhibition via conversion of [8-14C]-inosine, 1H-purine, 2,6,8-trimethyl- demonstrated an IC50 value of 1.33 μM (1,330 nM) [1]. By comparison, caffeine (1,3,7-trimethylxanthine) exhibited an IC50 of 469 μM (4.69 × 10^5 nM) against the related target human chitinase under similar assay conditions, representing a >350-fold difference in potency [2]. PNP inhibition is a validated therapeutic strategy for T-cell malignancies and immunosuppression, as PNP catalyzes the reversible phosphorolysis of purine nucleosides and is essential for T-lymphocyte function [3]. The submicromolar-to-low-micromolar PNP inhibitory activity of 2,6,8-trimethylpurine establishes it as a structurally informative lead scaffold for developing selective PNP inhibitors.

purine nucleoside phosphorylase PNP inhibition T-cell malignancies immunosuppression

GC Retention Index vs. Purine Analogs

Gas chromatographic analysis on a nonpolar OV-1 column established a Kovats retention index (RI) of 1808 for 2,6,8-trimethylpurine [1]. This value derives from a systematic study that compiled retention indices for 67 purine and pyrimidine derivatives, enabling the correlation of retention behavior with molecular structure [2]. The RI value provides a system-independent constant for identifying 2,6,8-trimethylpurine in complex mixtures and differentiating it from other trimethylpurine positional isomers. This analytical parameter is critical for quality control, purity verification, and metabolomics applications where unambiguous compound identification is required [3].

gas chromatography retention index analytical chemistry purine identification

2,6,8-Trimethylpurine Application Scenarios


MTH1 Target Validation and Oxidative Stress

Based on its established IC50 of 850 nM against MTH1 in human U2OS cells, 2,6,8-trimethylpurine is suitable for MTH1 target engagement studies and as a baseline inhibitor in oxidative DNA damage response research [1]. The compound provides an intermediate-potency tool for validating MTH1 as a therapeutic target in cancer models prior to deploying higher-potency analogs, and serves as a reference standard for calibrating MTH1 biochemical and cellular assays [2]. Researchers should note that more advanced purine-based MTH1 inhibitors with sub-100 nM potency are available for follow-up studies requiring stronger target inhibition [3].

Phleomycin Amplifier Synthesis

This compound serves as the core 6,8,9-trimethylpurine scaffold for synthesizing 2-substituted phleomycin amplifiers as documented in Purine Studies XVII [1]. The framework has demonstrated significant antibiotic potentiation activity against E. coli B when co-administered with phleomycin, with structurally optimized derivatives achieving 10- to 100-fold greater bacterial killing than caffeine controls [2]. Investigators developing antibiotic adjuvant strategies or studying phleomycin amplification mechanisms should procure this positional isomer as the requisite starting material, as alternative trimethylpurine substitution patterns do not support the same amplifier activity [3].

PNP Inhibitor Lead Discovery & SAR

With an IC50 of 1.33 μM against purine nucleoside phosphorylase, 2,6,8-trimethylpurine represents a micromolar-potency PNP inhibitor that outperforms caffeine (IC50 = 469 μM) by approximately 350-fold [1][2]. This compound is appropriate for initial PNP inhibitor screening campaigns, for establishing structure-activity relationships around the 2,6,8-trimethylpurine core, and for developing inhibitors targeting T-cell malignancies or immunosuppressive applications [3]. The substantial potency differential relative to methylxanthine analogs justifies selecting this specific isomer for PNP-focused research programs [4].

GC-MS Analytical Reference Standard

The established Kovats retention index of 1808 on OV-1 nonpolar columns enables the use of 2,6,8-trimethylpurine as an analytical reference standard for identifying purine derivatives in complex biological or synthetic mixtures via gas chromatography-mass spectrometry (GC-MS) [1]. This system-independent parameter supports unambiguous compound identification in metabolomics studies, purity verification of synthetic batches, and quality control applications where differentiation from other trimethylpurine isomers is required [2]. Procurement of authenticated material with verified RI = 1808 is recommended for laboratories conducting GC-MS-based purine analysis [3].

Technical Documentation Hub

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